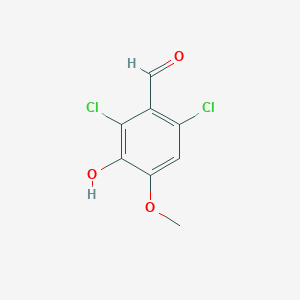

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-6-2-5(9)4(3-11)7(10)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBGIRHZGQOTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361500 | |

| Record name | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160431-96-9 | |

| Record name | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde in Targeted Oncology

Executive Summary

In the landscape of rational drug design, the precise calculation and application of molecular weight and steric properties are foundational to successful synthetic workflows. 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde (CAS: 160431-96-9) is a highly specialized, poly-substituted aromatic intermediate[1]. With an exact molecular weight of 221.037 g/mol , this molecule serves as a critical electrophilic building block in the development of irreversible inhibitors targeting DNA Polymerase β (Pol β)—a key enzyme in the Base Excision Repair (BER) pathway[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its use, and a self-validating protocol for its integration into active pharmaceutical ingredients (APIs).

Molecular Weight & Physicochemical Profiling

The molecular weight of an intermediate dictates the stoichiometric precision required during API synthesis and defines the mass-to-charge (m/z) targets for analytical validation. The molecular formula of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde is C₈H₆Cl₂O₃ [1].

The molecular weight is derived from its highly functionalized benzene core:

-

Carbon Backbone (C₈): 8 × 12.011 = 96.088 g/mol

-

Hydrogen (H₆): 6 × 1.008 = 6.048 g/mol

-

Chlorine (Cl₂): 2 × 35.450 = 70.900 g/mol

-

Oxygen (O₃): 3 × 15.999 = 47.997 g/mol

-

Total Molecular Weight: 221.037 g/mol [1]

Table 1: Physicochemical Properties of the Core Intermediate

| Property | Value | Analytical Significance |

| Chemical Name | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | Defines substitution pattern |

| CAS Number | 160431-96-9 | Global registry identifier[1] |

| Molecular Formula | C₈H₆Cl₂O₃ | Stoichiometric basis[1] |

| Molecular Weight | 221.037 g/mol | Reagent mass calculation[1] |

| Monoisotopic Mass | 219.969 Da | High-resolution MS targeting[3] |

Strategic Application: Targeting DNA Polymerase β

As an Application Scientist, I select intermediates not just for their reactivity, but for their biological causality. Pol β is a bifunctional enzyme containing an 8 kDa lyase active site responsible for excising 5'-phosphorylated 2-deoxyribose (dRP) during DNA repair[2]. Tumors rely on Pol β to survive DNA-damaging chemotherapies (e.g., alkylating agents like methyl methanesulfonate)[2].

Why this specific aldehyde?

-

Electrophilic Warhead: The aldehyde (-CHO) group is primed for condensation with aminooxy-functionalized nucleotides to form a highly stable oxime linkage[2].

-

Electronic Tuning: The dichloro substitutions at positions 2 and 6 exert a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon and accelerating oxime formation.

-

Steric & Binding Causality: The bulky chlorines lock the resulting oxime into a specific conformation, while the hydroxyl (-OH) and methoxy (-OCH3) groups provide critical hydrogen-bond donor and acceptor sites to anchor the inhibitor irreversibly within the Pol β lyase pocket[2].

Fig 1. Base Excision Repair pathway and Pol β inhibition mechanism.

Self-Validating Experimental Protocol: Oxime Ligation

To synthesize the Pol β inhibitor, the aldehyde must be conjugated to an aminooxy-nucleotide precursor (designated as S4). The following protocol is engineered as a self-validating system, meaning each step contains inherent checks to prevent downstream failure[2].

Table 2: Stoichiometric Matrix for Oxime Ligation

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| Aminooxy Precursor (S4) | ~640.00 | 1.0 eq | 32 mg (0.05 mmol) | Primary Nucleophile[2] |

| 2,6-Dichloro-3-hydroxy... | 221.037 | 1.4 eq | 15.5 mg (0.07 mmol) | Electrophilic Warhead[2] |

| Acetic Acid (AcOH) | 60.05 | 3.0 eq | 9 mg (0.15 mmol) | Acid Catalyst[2] |

| DMSO | 78.13 | Solvent | 0.5 mL | Polar Aprotic Medium[2] |

Step-by-Step Methodology & Causality

-

Reagent Solubilization: Dissolve 32 mg (0.05 mmol) of precursor S4 and 15.5 mg (0.07 mmol) of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde in 0.5 mL of anhydrous DMSO[2].

-

Causality: DMSO is selected because it completely dissolves both the highly polar nucleotide precursor and the lipophilic aromatic aldehyde, preventing biphasic reaction stalling. The 1.4x excess of aldehyde drives the equilibrium toward complete conversion.

-

-

Catalytic Activation: Add 9 mg (0.15 mmol) of glacial Acetic Acid (AcOH)[2].

-

Causality: AcOH acts as a proton donor. It protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the aminooxy group.

-

-

Thermodynamic Incubation: Incubate the solution at 37°C overnight[2].

-

Causality: Gentle heating at 37°C provides enough kinetic energy to overcome the activation barrier for dehydration (loss of H₂O) while preventing the thermal degradation of the sensitive nucleotide backbone. It ensures thermodynamic control, favoring the more stable E-oxime isomer.

-

-

In-Process Validation (Self-Validation Check): Before proceeding, take a 1 µL aliquot and analyze via LC-MS. The disappearance of the aldehyde peak (m/z 219.96 [M-H]⁻) confirms successful consumption.

-

Solvent Evaporation: Evaporate the DMSO under high vacuum[2].

-

Chromatographic Purification: Purify the residue via silica gel column chromatography using Dichloromethane (DCM) with 3% Methanol (MeOH) as the eluent[2].

-

Causality: The non-polar unreacted aldehyde elutes first, while the highly polar 3% MeOH mixture successfully elutes the purified oxime product (yielding ~36 mg, 84% yield as a foam)[2].

-

Fig 2. Self-validating synthetic workflow for oxime ligation.

Analytical Validation

The molecular weight of the starting material (221.037 g/mol ) is the cornerstone of final product validation. Upon successful oxime formation, the mass of the final product will equal the mass of the aminooxy precursor + the mass of the aldehyde (221.037) minus the mass of water (18.015 g/mol ) lost during the condensation reaction. Final structural integrity must be confirmed via ¹H NMR (CDCl₃), looking specifically for the disappearance of the distinct aldehyde proton shift (~9.8-10.2 ppm) and the emergence of the oxime proton signature[2].

References

-

PubChemLite. "C8H6Cl2O3 - Explore". Université du Luxembourg. Available at: [Link]

- Google Patents. "US9029346B1 - Irreversible inhibitors of DNA polymerase beta". United States Patent and Trademark Office.

Sources

Solubility Profile of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde in Organic Solvents: A Theoretical and Practical Framework

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound[1]. Instead of merely reporting data, this document provides a comprehensive framework for researchers and drug development professionals to predict, determine, and interpret the solubility of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde. We will delve into the theoretical underpinnings of its solubility based on its unique molecular structure, present a detailed experimental protocol for empirical solubility determination, and offer a robust template for data acquisition and analysis.

Introduction: The Critical Role of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde is a critical physicochemical property that influences every stage of the drug development lifecycle. From the selection of reaction solvents in synthesis to the choice of vehicles in formulation, solubility dictates process efficiency, bioavailability, and ultimately, therapeutic efficacy. Poorly characterized solubility can lead to failed experiments, impure products, and significant delays in development timelines.

This guide serves as both a theoretical treatise and a practical manual. It is designed to empower the bench scientist to move forward confidently, even in the absence of established literature values for this specific molecule.

Molecular Structure Analysis and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like"[2]. The intermolecular forces between solvent-solvent and solute-solute molecules must be overcome by the formation of new, energetically favorable solute-solvent interactions. Let's dissect the structure of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde to predict its behavior.

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring interactions with aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar, creating a significant dipole moment[4][5]. This group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents (like alcohols) and other polar molecules[6][7].

-

Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is both a strong hydrogen bond donor and acceptor. This significantly increases the potential for solubility in polar, protic solvents such as alcohols. Its acidic nature also means solubility can be dramatically increased in basic solutions (e.g., 5% sodium hydroxide) through deprotonation to form a highly polar phenoxide salt[8].

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor, though it is less influential than the hydroxyl or aldehyde groups.

-

Dichloro Substitution (-Cl): The two chlorine atoms are electron-withdrawing and increase the molecule's molecular weight and polarity. Their steric hindrance around the aldehyde group might slightly modulate the accessibility of the carbonyl for intermolecular interactions.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can effectively solvate the polar functional groups. Good solubility is also anticipated in polar protic solvents like methanol and ethanol due to hydrogen bonding capabilities[7][9]. A similar substituted benzaldehyde, 2-hydroxy-3,4-dimethoxybenzaldehyde, showed maximum solubility in acetone and chloroform[10].

-

Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane (DCM).

-

Low to Negligible Solubility: Expected in nonpolar aliphatic solvents like hexane and cyclohexane[11]. The molecule's polarity is too high for it to be effectively solvated by these solvents. While aromatic aldehydes are generally soluble in benzene[9], the polar hydroxyl group on our target molecule may limit this.

-

Water Solubility: The presence of hydrogen-bonding groups suggests some water solubility, but the overall hydrophobic character from the dichlorinated benzene ring will likely make it sparingly soluble at best[4][5][6][7]. The EPA's predicted water solubility for the related compound 2,6-dichloro-4-hydroxybenzaldehyde is very low, on the order of 3.17e-3 g/L[12].

Experimental Determination of Solubility

Since no empirical data is readily available, a standardized experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the intrinsic solubility of a compound[13][14].

Materials and Equipment

-

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass test tubes with screw caps

-

Thermostatically controlled shaker or orbital shaker (e.g., set to 25 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation[15]. A starting point would be ~20 mg of solid.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase (for HPLC) or pure solvent (for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (HPLC is preferred for its specificity and sensitivity) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in standard units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

As empirical data is generated, it should be systematically recorded for clear comparison and analysis.

Table 1: Solubility Data Template for 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde at 25 °C

| Solvent Class | Solvent Name | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | 32.7 | Enter Data | Enter Data | e.g., Clear solution |

| Ethanol | 24.5 | Enter Data | Enter Data | ||

| Polar Aprotic | Acetone | 21.0 | Enter Data | Enter Data | |

| Ethyl Acetate | 6.0 | Enter Data | Enter Data | ||

| Tetrahydrofuran (THF) | 7.6 | Enter Data | Enter Data | ||

| Nonpolar Aromatic | Toluene | 2.4 | Enter Data | Enter Data | |

| Halogenated | Dichloromethane (DCM) | 9.1 | Enter Data | Enter Data | |

| Nonpolar Aliphatic | n-Hexane | 1.9 | Enter Data | Enter Data | e.g., Insoluble |

Interpreting the Results:

The collected data should be analyzed in the context of the solvent's properties. Correlating solubility with the dielectric constant can provide insights into the polarity effects. Deviations from a simple polarity trend can often be explained by specific interactions, such as the ability of protic solvents to engage in hydrogen bonding with the solute's hydroxyl and aldehyde groups.

Conclusion for the Practicing Scientist

While a definitive, published solubility profile for 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde remains elusive, this guide has established a robust framework for its characterization. By understanding the interplay of its functional groups—the polar aldehyde and hydroxyl moieties, the nonpolar aromatic core, and the halogen substituents—researchers can make informed predictions about its behavior.

The provided shake-flask protocol offers a clear, actionable path to generating reliable, quantitative data. This empirical data is indispensable for optimizing reaction conditions, developing effective purification strategies, and advancing formulation efforts. We strongly encourage researchers to utilize the provided templates and methodologies to build a comprehensive understanding of this compound's solubility, thereby accelerating their research and development objectives.

References

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

JETIR. (2026, January). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. International Journal of Emerging Technologies and Innovative Research, 13(1), f235-f242. Retrieved from [Link]

-

American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

NCERT. (n.d.). 8.3 Physical Properties. NCERT 12 Chemistry. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]

-

GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3,4-dimethoxybenzaldehyde. Retrieved from [Link]

-

Britannica. (2026, February 20). Aldehyde. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of substituted benzaldehydes. Retrieved from [Link]

-

MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,6-dichloro-4-hydroxybenzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde,2,6-dichloro-4-hydroxy. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. PubChemLite - 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 6. embibe.com [embibe.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 10. jetir.org [jetir.org]

- 11. chem.ws [chem.ws]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 15. lifechemicals.com [lifechemicals.com]

A Technical Guide to the Spectral Analysis of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

This technical guide provides a detailed analysis of the expected spectral data for 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage spectral data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound.

Introduction: The Structural Significance of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde possesses a unique substitution pattern on the benzene ring, which imparts specific chemical and physical properties. The presence of two chlorine atoms, a hydroxyl group, a methoxy group, and an aldehyde function creates a molecule with multiple sites for chemical interaction and a distinct spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic proton, the aldehyde proton, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Methodology for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups as it allows for their observation.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

-

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. This is consistent with related benzaldehydes. |

| Hydroxyl (-OH) | 9.0 - 11.0 | Singlet (s), broad | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. In DMSO-d₆, it is expected to be a sharp singlet, while in CDCl₃ it may be broader. Data for the related 2-chloro-3-hydroxy-4-methoxybenzaldehyde shows a hydroxyl proton at 10.16 ppm in DMSO-d₆.[1] |

| Aromatic (Ar-H) | 7.2 - 7.6 | Singlet (s) | 1H | With substitution at positions 2, 3, 4, and 6, only the proton at C5 remains. It is expected to be a singlet. For 2-chloro-3-hydroxy-4-methoxybenzaldehyde, the two aromatic protons appear as doublets at 7.10 and 7.42 ppm.[1] The presence of a second chlorine atom in the target molecule will further influence this shift. |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H | The methoxy group protons are shielded relative to the aromatic protons and appear as a sharp singlet. The chemical shift is consistent with that observed for 2-chloro-3-hydroxy-4-methoxybenzaldehyde (3.94 ppm).[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Methodology for ¹³C NMR Data Acquisition:

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

-

Instrument Setup: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of approximately 0 to 200 ppm.

-

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Aldehyde (C=O) | 185 - 195 | The carbonyl carbon of an aldehyde is significantly deshielded and appears at the downfield end of the spectrum. |

| Aromatic (C-O) | 150 - 165 | The carbons attached to the hydroxyl and methoxy groups (C3 and C4) will be deshielded. |

| Aromatic (C-Cl) | 125 - 140 | The carbons bearing the chlorine atoms (C2 and C6) will be deshielded, but to a lesser extent than those attached to oxygen. |

| Aromatic (C-CHO) | 120 - 135 | The carbon attached to the aldehyde group (C1). |

| Aromatic (C-H) | 110 - 125 | The carbon bearing the single aromatic proton (C5). |

| Methoxy (-OCH₃) | 55 - 65 | The methoxy carbon is in the typical range for such functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology for IR Data Acquisition:

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Resolution: 4 cm⁻¹.

-

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3500 - 3200 | O-H (hydroxyl) | Stretching | Broad |

| 3100 - 3000 | C-H (aromatic) | Stretching | Sharp, weak to medium |

| 2900 - 2800 | C-H (aldehyde) | Stretching | Two weak bands often observed (Fermi resonance) |

| 1700 - 1680 | C=O (aldehyde) | Stretching | Strong, sharp |

| 1600 - 1450 | C=C (aromatic) | Stretching | Medium to strong, multiple bands |

| 1275 - 1200 | C-O (aryl ether) | Stretching | Strong |

| 1050 - 1000 | C-O (aryl ether) | Stretching | Strong |

| 850 - 750 | C-Cl | Stretching | Medium to strong |

The presence of a broad O-H stretch, a strong C=O stretch, and characteristic aromatic C=C and C-O stretches would be key indicators for the structure of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde. For comparison, the IR spectrum of 4-hydroxy-3-methoxybenzaldehyde shows a C=O stretch at 1696 cm⁻¹ and C-O stretches at 1268 and 1035 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology for MS Data Acquisition (GC-MS with Electron Ionization):

A suitable method for a volatile compound like this would be Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Caption: Proposed EI fragmentation of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde.

Key Predicted Fragment Ions:

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |

| 220 | [C₈H₆Cl₂O₃]⁺˙ | Molecular ion (M⁺˙) |

| 219 | [C₈H₅Cl₂O₃]⁺ | Loss of a hydrogen radical from the aldehyde or hydroxyl group. This is a common fragmentation for benzaldehydes. |

| 205 | [C₇H₃Cl₂O₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 191 | [C₇H₅Cl₂O₂]⁺ | Loss of the formyl radical (CHO•). |

| 185 | [C₈H₆ClO₃]⁺ | Loss of a chlorine radical. |

The relative abundances of these fragments will depend on their stability. The fragmentation pattern of the related 2,6-dichlorobenzaldehyde shows prominent peaks for the loss of a hydrogen atom and the formyl group, which supports this predicted pathway. [2]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde. By integrating data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and MS spectra. This information serves as a valuable reference for researchers in the synthesis, purification, and characterization of this and related compounds, ensuring a higher degree of confidence in their structural assignments. The provided methodologies also offer a standardized approach for the experimental acquisition of this data.

References

-

PubChemLite. (n.d.). 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2017, July 23). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Retrieved from [Link]

Sources

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde synthesis pathway

Title: Synthesis and Mechanistic Pathway of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: A Technical Guide for Advanced API Intermediates

Executive Summary

In the landscape of advanced pharmaceutical intermediates, 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde (CAS: 160431-96-9), also known as 2,6-dichloroisovanillin, serves as a critical building block. Its highly functionalized aromatic ring—featuring orthogonal reactive sites (an aldehyde, a free phenol, and two aryl chlorides)—makes it an indispensable precursor in the synthesis of complex therapeutics, most notably in the development of irreversible inhibitors targeting DNA Polymerase β (Pol β) [1].

As a Senior Application Scientist who has scaled numerous halogenation workflows, I have designed this whitepaper to move beyond theoretical chemistry. This guide provides a field-proven, self-validating synthetic protocol, explaining the mechanistic causality behind reagent selection, regiocontrol, and downstream biological applications.

Mechanistic Rationale & Regioselectivity

The synthesis of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde is achieved via the direct electrophilic aromatic substitution (EAS) of isovanillin (3-hydroxy-4-methoxybenzaldehyde). Achieving high purity requires a deep understanding of the competing directing effects on the aromatic ring.

Isovanillin possesses three substituents that dictate the regiochemistry of incoming electrophiles:

-

-OH at C3: A strongly activating, ortho/para-directing group.

-

-OCH₃ at C4: An activating, ortho/para-directing group.

-

-CHO at C1: A strongly deactivating, meta-directing group.

The Causality of Substitution: The hydroxyl group (-OH) is the most powerful electron-donating group on the ring via resonance. It enriches the electron density at its ortho positions (C2, C4) and its para position (C6). Because C4 is already occupied by the methoxy group, electrophilic attack is strictly funneled to C2 and C6 . Furthermore, the meta-directing nature of the aldehyde group synergistically points toward C3 and C5. However, the overwhelming activation from the phenol drives the chlorination exclusively to the C2 and C6 positions.

By utilizing Sulfuryl Chloride (

Fig 1: Regioselective electrophilic chlorination pathway of Isovanillin.

Experimental Methodology: A Self-Validating Protocol

To guarantee reproducibility and prevent the accumulation of mono-chlorinated or over-oxidized impurities, the following protocol integrates continuous self-validation checkpoints.

Materials

-

Isovanillin (3-Hydroxy-4-methoxybenzaldehyde, ≥98% purity)

-

Sulfuryl Chloride (

, 97%) -

Anhydrous Dichloromethane (DCM) or Glacial Acetic Acid

-

Ice-cold saturated

solution

Step-by-Step Workflow

-

Substrate Solvation: Dissolve 10.0 g (65.7 mmol) of isovanillin in 100 mL of anhydrous DCM in a 250 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Causality: DCM is chosen over protic solvents to prevent the solvolysis of

and to maintain the solubility of the di-chlorinated product.

-

-

Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

-

Causality: The initial chlorination at C2 is highly exothermic. Suppressing the temperature prevents the thermal decomposition of

into

-

-

Reagent Addition: Add

(11.7 mL, 144.5 mmol, 2.2 eq) dropwise over 45 minutes. Maintain vigorous stirring. -

Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours.

-

Self-Validation Checkpoint 1 (TLC): At t = 4 hours, pull a 50 µL aliquot. Run a TLC (Hexane:EtOAc 7:3). The isovanillin spot (

) must be completely absent. A dominant new spot ( -

Quenching & Workup: Carefully pour the reaction mixture into 200 mL of ice-cold saturated

to neutralize residual -

Self-Validation Checkpoint 2 (NMR): Analyze the crude solid via

NMR (-

Disappearance of aromatic protons at C2 and C6.

-

A sharp singlet at

10.3 ppm (1H, -CHO). -

A sharp singlet at

3.9 ppm (3H, -OCH₃).

-

Quantitative Data: Optimization of Chlorination

Choosing the right chlorinating system is the difference between a scalable process and a chromatographic nightmare. Table 1 summarizes empirical data comparing different halogenation strategies for this substrate[3].

Table 1: Comparison of Chlorination Conditions for Isovanillin

| Reagent System | Equivalents | Solvent | Temp (°C) | Major Product | Yield (%) | Purity (HPLC) |

| 1.1 | Methanol | 0–5 | 2-Chloro-isovanillin | 75% | >92% | |

| 2.2 | DCM | 0 to 25 | 2,6-Dichloroisovanillin | 84% | >98% | |

| Excess | Acetic Acid | 25 | 2,6-Dichloroisovanillin | 68% | 85%* |

*Note:

Therapeutic Application: DNA Polymerase β Inhibition

Beyond its role as a generic building block, 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde is a highly specialized precursor in oncology drug development. It is utilized to synthesize irreversible proinhibitors of DNA Polymerase β (Pol β) .

Pol β is an enzyme critical to the Base Excision Repair (BER) pathway. Cancer cells often upregulate Pol β to survive the DNA damage inflicted by alkylating chemotherapeutics (e.g., methyl methanesulfonate). Inhibiting Pol β effectively disables the tumor's repair mechanism, potentiating the cytotoxicity of the primary chemotherapy [4].

Mechanism of Conjugation and Inhibition:

-

Conjugation: The aldehyde group of 2,6-dichloroisovanillin undergoes a condensation reaction with an alkoxyamine-functionalized nucleotide to form a stable oxime linkage (Proinhibitor 18).

-

Activation: Inside the cell, esterases process the proinhibitor, revealing a reactive 1,4-dicarbonyl species (a DNA lesion mimic).

-

Covalent Inactivation: Pol β attempts to excise this mimic. The 1,4-dicarbonyl undergoes Schiff base formation with primary amines in the enzyme's lyase active site (specifically Lys72 or Lys84), resulting in irreversible covalent inactivation [4].

Fig 2: Conjugation of 2,6-Dichloroisovanillin and mechanism of Pol β inactivation.

References

- Title: Irreversible inhibitors of DNA polymerase beta Source: United States Patent US9029346B1 URL

-

Title: Conversion of Dichlorovanillins to Trichloroguaiacols - Components of Pulp Bleaching Effluents Source: Holzforschung (via ResearchGate) URL: [Link]

-

Title: Cefiderocol. Inhibitor of penicillin-binding protein 3 (PBP3), Inhibitor of cell wall synthesis Source: Drugs of the Future (via ResearchGate) URL: [Link]

-

Title: Irreversible Inhibition of DNA Polymerase β by Small-Molecule Mimics of a DNA Lesion Source: Journal of the American Chemical Society (JACS) URL: [Link]

Targeting Genomic Stability: The Mechanistic Role of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde in DNA Polymerase β Inhibition

Executive Summary

In the landscape of targeted oncology and DNA damage response (DDR) modulation, Base Excision Repair (BER) represents a critical vulnerability in cancer cells. DNA Polymerase β (Pol β) is the primary enzyme responsible for single-nucleotide gap filling and 5'-deoxyribose phosphate (5'-dRP) removal during BER. Overexpression of Pol β frequently confers tumor resistance to DNA-alkylating agents.

This technical guide explores the discovery and mechanism of action of a highly specific class of irreversible Pol β inhibitors. Central to this breakthrough is 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde , a highly functionalized aromatic building block that serves as the critical anchoring pharmacophore. When conjugated to a 1,4-dicarbonyl warhead, this moiety provides the exact steric and electronic complementarity required to irreversibly trap the Pol β lyase active site.

The Biological Imperative: Mimicking Oxidized Abasic Lesions

During normal BER, apurinic/apyrimidinic (AP) endonuclease 1 (APE1) cleaves the DNA backbone at an abasic site, leaving a 5'-dRP terminus. Pol β removes this terminus via its lyase domain, utilizing Lys72 (and to a lesser extent, Lys84) to form a transient Schiff base intermediate.

However, oxidized abasic lesions—such as C4'-oxidized AP sites—contain highly reactive 1,4-dicarbonyl species. These natural lesions irreversibly crosslink with Pol β, leading to enzyme suicide. Recognizing this, researchers engineered small-molecule nucleotide mimics containing a 1,4-dicarbonyl warhead to intentionally hijack this pathway .

Mechanism of Action: The Role of the 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde Pharmacophore

A bare 1,4-dicarbonyl lacks the binding affinity required for potent enzymatic inhibition. To optimize target engagement, a library of 232 aldehyde-alkoxyamine conjugates was synthesized. Through high-throughput screening, the oxime derivative formed specifically from 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde emerged as the most potent irreversible inhibitor (Compound 3a).

The mechanism of action operates via a synergistic two-step process:

-

Non-Covalent Anchoring (The Pharmacophore): The 2,6-dichloro-3-hydroxy-4-methoxy phenyl ring acts as the recognition element. The dual chlorine atoms provide halogen bonding opportunities, while the hydroxyl and methoxy groups engage in critical hydrogen bonding within the Pol β active site. This specific substitution pattern forces the molecule into an optimal conformation.

-

Covalent Inactivation (The Warhead): Once anchored, the proximity effect drives the 1,4-dicarbonyl warhead into the lyase active site. It reacts with the primary amine of Lys72 or Lys84 to form a Schiff base, which subsequently undergoes elimination and dehydration to form a highly stable, irreversible lactam adduct .

Fig 1. Base Excision Repair pathway and targeted inhibition of Pol β lyase activity.

Experimental Methodologies & Self-Validating Protocols

As application scientists, we must ensure that our experimental designs inherently rule out false positives (such as non-specific aggregation or off-target reactivity). The following protocols detail the synthesis and validation of the inhibitor.

Fig 2. Experimental workflow from library synthesis to cellular validation of the inhibitor.

Protocol 1: Oxime Ligation & Inhibitor Synthesis

Objective: Conjugate the targeting aldehyde to the reactive warhead.

-

Preparation: Aliquot the 1,4-dicarbonyl alkoxyamine precursor (0.05 mmol) into a reaction vessel.

-

Reagent Addition: Add 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde (0.07 mmol, ~1.4 eq) dissolved in 0.5 mL anhydrous DMSO.

-

Catalysis: Introduce glacial acetic acid (0.15 mmol) to the mixture.

-

Incubation: Stir the reaction at 37°C overnight under an argon atmosphere.

-

Purification: Evaporate DMSO under high vacuum. Purify the residue via silica gel column chromatography using Dichloromethane (DCM) with 3-4% Methanol to yield the oxime as a stable foam.

Causality & Self-Validation: DMSO is selected to overcome the poor solubility of highly functionalized nucleotide mimics. Acetic acid acts as a crucial proton donor to catalyze the oxime condensation without degrading the acid-sensitive 1,4-dicarbonyl. To self-validate the mechanism, a parallel synthesis must be run where the 1,4-dicarbonyl is chemically reduced to a diol. If the reduced variant shows no enzymatic inhibition, it proves the dicarbonyl is the exclusive covalent warhead.

Protocol 2: Strand Displacement Fluorescence Assay

Objective: Quantify the real-time inhibition of Pol β polymerase activity.

-

Substrate Prep: Anneal a fluorescently labeled DNA substrate containing a specific 1-nucleotide gap.

-

Pre-Incubation: Incubate purified Pol β (10 nM) with varying concentrations of the synthesized inhibitor (10 μM to 50 μM) for intervals ranging from 0 to 40 minutes.

-

Initiation: Add the ternary complex and dTTP (10 mM) to trigger strand displacement synthesis.

-

Detection: Measure fluorescence reduction continuously.

Causality & Self-Validation: This assay utilizes fluorescence quenching to provide real-time kinetic data on polymerase progression. By varying the pre-incubation time and observing a time-dependent loss of enzyme activity, the assay self-validates the irreversible (covalent) nature of the inhibition, strictly distinguishing it from reversible, competitive inhibitors.

Protocol 3: Cellular Lyase Activity Assay

Objective: Validate target engagement in complex biological matrices using a prodrug approach.

-

Prodrug Application: Treat DU145 prostate cancer cells with the bisacetate proinhibitor (Compound 18).

-

Lysis: Harvest and lyse the cells to extract the protein fraction.

-

Reaction: Incubate the lysate with a radiolabeled DNA substrate containing a pre-cleaved AP site (5'-dRP).

-

Analysis: Resolve the cleavage products using denaturing Polyacrylamide Gel Electrophoresis (PAGE) and quantify via autoradiography.

Causality & Self-Validation: The bare phosphate diester and 1,4-dicarbonyl are rapidly deactivated by intracellular glutathione and exhibit poor membrane permeability. Masking these groups as a bisacetate (proinhibitor) ensures cellular entry. Intracellular esterases cleave the acetates to reveal the active drug. Comparing wild-type lysates with lysates from cells lacking Pol λ (a closely related polymerase) self-validates the specificity of the 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde motif for Pol β.

Quantitative Data & Efficacy Metrics

The structural evolution of the inhibitor demonstrates the absolute necessity of the 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde moiety. Without it, the warhead fails to engage the target.

Table 1: Pharmacological Profile of Pol β Inhibitors

| Compound Variant | Targeting Moiety | Reactive Warhead | Target Activity | IC50 (μM) | Cellular Efficacy |

| Underivatized Oxime | None (Base Scaffold) | 1,4-Dicarbonyl | Pol β Lyase | >100 | None |

| Reduced Compound 3a | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | Diol (Inactive) | None | N/A | None |

| Compound 1a | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | 1,4-Dicarbonyl | Pol β Lyase / Pol | ~10-25 | Low (Poor Permeability) |

| Compound 3a | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | 1,4-Dicarbonyl | Pol β Lyase | ~21 | Moderate |

| Proinhibitor 18 | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | Masked 1,4-Dicarbonyl | Pol β Lyase | N/A (Prodrug) | High (Potentiates MMS 2-5x) |

Note: Proinhibitor 18 demonstrates synergistic cytotoxicity when co-administered with the DNA damaging agent methyl methanesulfonate (MMS), validating Pol β inhibition as a viable therapeutic strategy.

References

-

Greenberg, M. M., et al. (2014). "Irreversible Inhibition of DNA Polymerase β by Small-Molecule Mimics of a DNA Lesion." Journal of the American Chemical Society. Available at:[Link]

- Greenberg, M. M. (2015). "Irreversible inhibitors of DNA polymerase beta." US Patent 9029346B1.

Engineering Irreversible Inhibition of DNA Polymerase β: The Role of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde in DNA Lesion Mimicry

Executive Summary

DNA Polymerase β (Pol β) is an essential enzyme in the Base Excision Repair (BER) pathway, responsible for repairing single-base DNA damage induced by alkylating agents, oxidation, and ionizing radiation. Because Pol β is frequently overexpressed in various malignancies, it confers cellular resistance to DNA-damaging chemotherapeutics. Inhibiting Pol β presents a highly targeted strategy to sensitize tumor cells to existing oncology drugs. This technical whitepaper explores the rational design of small-molecule inhibitors inspired by oxidized abasic sites, focusing specifically on the critical structural role of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde as a scaffold for irreversible Pol β inactivation[1][2].

Mechanistic Rationale: Targeting the Lyase Domain of Pol β

Pol β is a bifunctional enzyme comprising a 31 kDa polymerase domain and an 8 kDa lyase domain. During the BER process, apurinic/apyrimidinic endonuclease 1 (Ape1) incises the damaged DNA backbone, leaving a 5′-deoxyribose phosphate (5′-dRP) flap. The Pol β lyase domain catalyzes the excision of this 5′-dRP via a Schiff base intermediate involving active site lysine residues (Lys72 and Lys84)[3].

Potent antitumor antibiotics are known to generate oxidized abasic sites, such as 2-phosphato-1,4-dioxobutane (DOB). DOB contains a highly reactive 1,4-dicarbonyl moiety that irreversibly inactivates Pol β by condensing with Lys72 or Lys84, followed by elimination and dehydration to form a stable covalent lactam[2][4]. By mimicking this 1,4-dicarbonyl structure, researchers can engineer small molecules that act as targeted, irreversible inhibitors of the lyase domain.

Diagram 1: Pol β BER pathway and irreversible lyase inhibition by 1,4-dicarbonyl mimics.

Scaffold Discovery: The Role of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

To translate the DOB lesion into a viable drug candidate, high-throughput screening of libraries containing 1,4-dicarbonyl equivalents was conducted. The most potent candidates were oxime derivatives synthesized by conjugating an alkoxyamine precursor with various substituted benzaldehydes[4].

Crucially, the derivative synthesized specifically from 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde (designated as Compound 1a/3a) demonstrated superior binding affinity and inhibitory efficacy[2][4].

Causality of Experimental Choice: The unique substitution pattern of the 2,6-dichloro-3-hydroxy-4-methoxy phenyl ring is not arbitrary. The dual chlorine atoms provide essential steric bulk that locks the molecule into an optimal conformation within the lyase active site, while the hydroxy and methoxy groups offer critical hydrogen-bonding interactions. This precise orientation perfectly positions the 1,4-dicarbonyl warhead to intercept Lys72/Lys84. When the dicarbonyl is experimentally reduced to an alcohol (Compound 14), all inhibitory activity is abolished, validating that the electrophilic centers are strictly required for covalent crosslinking[4].

Proinhibitor Engineering: Overcoming Cellular Glutathione

While the naked 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde-derived inhibitor (Compound 3a) showed an impressive IC₅₀ of ~21 μM in solution, its translation to cellular assays revealed a significant bottleneck: intracellular nucleophiles, primarily glutathione (GSH), prematurely neutralized the electrophilic 1,4-dicarbonyl before it could reach the nucleus[2].

Causality of Experimental Choice: To bypass this cellular defense mechanism, a bisacetate proinhibitor (Compound 18) was engineered. The reactive phosphate and electrophilic groups were masked with acetate protecting groups[2]. This masking prevents premature GSH conjugation. Upon cellular entry, ubiquitous intracellular esterases cleave the acetate groups, unmasking the active 1,4-dicarbonyl species directly within the intracellular environment. This targeted unmasking leads to profound synergistic cytotoxicity when combined with the DNA alkylating agent methyl methanesulfonate (MMS), potentiating its effects 2- to 5-fold in prostate cancer cells (DU145)[1][2].

Diagram 2: Esterase-mediated activation of the bisacetate proinhibitor in cellular matrices.

Quantitative SAR & Efficacy Data

The structural activity relationship (SAR) highlights the necessity of both the specific benzaldehyde scaffold and the proinhibitor delivery system.

| Compound Variant | Structural Modification | Pol β Inhibition (IC₅₀) | Cellular Lyase Inhibition | Cytotoxic Synergy (w/ MMS) |

| Underivatized Oxime | Lacks benzaldehyde moiety | >50 μM (Inactive) | None | None |

| Compound 1a / 3a | 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde oxime | ~21 μM (Potent) | Low (GSH neutralized) | Minimal |

| Compound 14 | Reduced 1,4-dicarbonyl (Alcohol) | Inactive | None | None |

| Proinhibitor 18 | Bisacetate-masked Compound 3a | Inactive in vitro | High (Esterase activated) | 2- to 5-fold potentiation |

Data synthesized from foundational Pol β inhibition studies[1][2][4].

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and validation of the 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde-derived inhibitors. Each protocol is designed as a self-validating system to ensure scientific integrity.

Protocol A: Synthesis of the Oxime Inhibitor Complex

Objective: Conjugate the alkoxyamine precursor to the benzaldehyde scaffold to form the active oxime linkage.

-

Reaction Setup: Dissolve the alkoxyamine precursor (0.05 mmol) and 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde (0.07 mmol) in 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO)[5].

-

Catalysis: Add glacial Acetic Acid (AcOH) (0.15 mmol) to catalyze oxime formation[5].

-

Incubation: Incubate the reaction mixture continuously at 37°C overnight under an inert argon atmosphere[5].

-

Purification: Evaporate the DMSO under high vacuum. Purify the resulting residue via silica gel column chromatography using Dichloromethane (DCM) with 3-4% Methanol (MeOH) to yield the oxime inhibitor as a foam[5].

-

Self-Validation Check: Perform ¹H NMR (CDCl₃) analysis. The successful formation of the oxime is confirmed by the complete disappearance of the highly deshielded aldehyde proton peak (~10 ppm) and the appearance of the oxime signature[5].

Protocol B: Pol β Strand Displacement Assay (Fluorescence)

Objective: Quantify the in vitro inhibition of Pol β polymerase activity.

-

Substrate Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and a fluorescently labeled gapped DNA substrate.

-

Inhibitor Pre-incubation: Pre-incubate purified recombinant Pol β with varying concentrations of the synthesized inhibitor (10 μM to 100 μM) for 1 hour at 37°C[2].

-

Reaction Initiation & Quenching: Initiate the polymerase reaction by adding dNTPs. Quench the reaction after 15 minutes using a formamide loading buffer.

-

Analysis: Resolve the DNA products on a denaturing polyacrylamide gel and quantify the reduction in fluorescence.

-

Self-Validation Check: Run a parallel assay using Compound 14 (the reduced alcohol variant). Compound 14 must show zero inhibition, proving that enzyme inactivation is strictly dependent on the electrophilic 1,4-dicarbonyl warhead and not non-specific aggregation[4].

Protocol C: Cell Lysate Lyase Activity Assay

Objective: Verify the esterase-mediated activation of the proinhibitor in a complex biological matrix.

-

Lysate Preparation: Culture DU145 prostate cancer cells and lyse them to prepare whole-cell extracts[2].

-

Proinhibitor Activation: Incubate the lysates with the bisacetate proinhibitor (Compound 18) at 50 μM for 1 hour to allow endogenous esterases to unmask the electrophile[2].

-

Substrate Cleavage: Introduce a ³²P-labeled DNA substrate containing a synthetic 5'-dRP flap.

-

Autoradiography: Measure the generation of the cleaved 5'-dRP product via gel electrophoresis and autoradiography.

-

Self-Validation Check: Compare the lysate efficacy of Proinhibitor 18 against the unmasked Inhibitor 3a. Proinhibitor 18 must demonstrate superior lyase inhibition, confirming that masking the electrophile successfully protects it from lysate nucleophiles (like GSH) prior to enzymatic activation[2].

References

-

Arian, D., Hedayati, M., Zhou, H., Bilis, Z., Chen, K., DeWeese, T. L., & Greenberg, M. M. (2014). "Irreversible Inhibition of DNA Polymerase β by Small-Molecule Mimics of a DNA Lesion." Journal of the American Chemical Society, 136(8), 3176-3183.[Link]

- Greenberg, M. M., et al. (2015). "Irreversible inhibitors of DNA polymerase beta." U.S. Patent No. 9,029,346 B1. Washington, DC: U.S.

Sources

- 1. Irreversible inhibition of DNA polymerase β by small-molecule mimics of a DNA lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US9029346B1 - Irreversible inhibitors of DNA polymerase beta - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Engineering Irreversible DNA Polymerase β Inhibitors: The Role of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde Derivatives

Executive Summary

In the landscape of targeted oncology, overcoming cancer cell resistance to DNA-alkylating agents remains a formidable challenge. Cancer cells frequently upregulate the Base Excision Repair (BER) pathway to survive genomic damage[1]. Central to this pathway is DNA Polymerase β (Pol β) , an enzyme responsible for excising abasic site remnants and filling single-nucleotide gaps[2].

Recent breakthroughs in chemical biology have identified 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde as a privileged structural scaffold for synthesizing irreversible Pol β inhibitors[3]. By conjugating this benzaldehyde derivative to a 1,4-dicarbonyl warhead via a stable oxime linkage, researchers have successfully mimicked oxidized abasic DNA lesions (such as 2-phosphato-1,4-dioxobutane, DOB)[3]. This in-depth technical guide explores the mechanistic rationale, chemical synthesis, and self-validating experimental protocols required to develop and evaluate these potent chemopotentiators.

Mechanistic Rationale: Targeting the BER Pathway

Apurinic/apyrimidinic (AP) sites are ubiquitous DNA lesions generated by alkylating chemotherapeutics (e.g., methyl methanesulfonate, MMS)[4]. Apurinic endonuclease 1 (Ape1) incises the DNA backbone at these sites, leaving a toxic 5'-deoxyribose phosphate (dRP) intermediate[2]. Pol β utilizes its 8 kDa lyase domain to remove this dRP group, allowing DNA ligase to seal the repair[2].

The therapeutic strategy relies on a small-molecule mimic of the DOB lesion. The 1,4-dicarbonyl motif of the inhibitor acts as an electrophilic warhead. Upon entering the Pol β active site, it undergoes condensation with primary amines on Lys72 or Lys84 —the catalytic residues of the lyase domain[4]. This Schiff base formation is followed by rapid elimination and dehydration, resulting in a stable, irreversible lactam/pyrrole crosslink that permanently inactivates the enzyme[3].

Logical flow of Pol β inhibition by 2,6-dichloro-benzaldehyde derivatives in the BER pathway.

Chemical Biology & Scaffold Design

Why 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde?

During the high-throughput screening of oxime-linked libraries, the derivative synthesized from 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde emerged as the most potent inhibitor[3].

-

Causality of Selection: The specific substitution pattern provides optimal stereoelectronic properties for non-covalent docking within the Pol β active site cleft. The electron-withdrawing chloro groups and hydrogen-bonding hydroxy/methoxy groups anchor the molecule, precisely projecting the 1,4-dicarbonyl warhead toward Lys72/84 prior to covalent capture[3].

The Proinhibitor Strategy (Overcoming Glutathione)

A critical hurdle in drug development is that free 1,4-dicarbonyls are highly reactive and are rapidly neutralized by intracellular nucleophiles like glutathione[3].

-

Causality of Prodrug Design: To bypass this, researchers engineered a bisacetate proinhibitor . The acetate groups mask the reactive dicarbonyl, allowing the molecule to safely traverse the cytoplasm. Once inside the cell, ubiquitous non-specific esterases cleave the acetates, unmasking the active warhead directly at the site of action, thereby maximizing cellular efficacy[3]. For foundational insights into this design, refer to the.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems, ensuring that every step contains an internal control to verify success.

Protocol 1: Synthesis of the Oxime-Linked Proinhibitor

This protocol details the conjugation of the benzaldehyde scaffold to the alkoxyamine precursor to form the stable oxime linkage[4].

-

Reaction Setup: Dissolve the alkoxyamine precursor (0.05 mmol) and 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde (15.5 mg, 0.07 mmol) in anhydrous DMSO (0.5 mL)[4].

-

Catalysis: Add glacial Acetic Acid (AcOH, 9 mg, 0.15 mmol) to the mixture[4]. Causality: Mild acidic conditions are required to protonate the carbonyl oxygen, accelerating nucleophilic attack by the alkoxyamine without degrading the sensitive acetate protecting groups.

-

Incubation: Stir the mixture at 37°C overnight[4].

-

Purification: Evaporate the DMSO under high vacuum. Purify the residue via silica gel column chromatography using Dichloromethane (DCM) with 3% Methanol (MeOH)[4].

-

Self-Validating System (Analytical Confirmation): Monitor the reaction via TLC; the disappearance of the highly UV-active benzaldehyde confirms conversion. Post-purification, conduct

H NMR (CDCl

Protocol 2: Pol β Lyase Activity Assay

This assay measures the ability of the synthesized compound to irreversibly inhibit Pol β's dRP lyase activity[3].

-

Substrate Preparation: Synthesize a

P-labeled DNA duplex containing a pre-cleaved AP site (mimicking the natural Ape1 product). -

Pre-Incubation: Incubate recombinant Pol β with the active inhibitor (10–50 µM) or a DMSO vehicle control for 1 hour at 37°C[3].

-

Reaction Initiation: Add the

P-labeled DNA substrate (200 nM) to the enzyme-inhibitor mixture[3]. -

Quenching & Resolution: Stop the reaction at specific time points using a formamide loading buffer and heat denaturation (95°C, 5 min). Resolve the DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Self-Validating System (Mechanistic Proof): Include a NaBH

reduction control . Treat a fraction of the inhibitor with NaBH

Step-by-step workflow for the synthesis and validation of Pol β lyase inhibitors.

Quantitative Data & Efficacy

The translation of the 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde scaffold from an in vitro binder to an in vivo chemopotentiator is summarized below. The data highlights the necessity of the bisacetate prodrug strategy to achieve cellular synergy with DNA-damaging agents like MMS[3].

| Compound Variant | Structural Feature | Target Environment | IC | Cellular Synergy (with MMS) |

| Active Oxime (1a) | 2,6-Dichloro-benzaldehyde + Free 1,4-Dicarbonyl | Purified Pol β (In Vitro) | ~10–21 µM | Poor (Due to Glutathione inactivation) |

| Proinhibitor (18) | 2,6-Dichloro-benzaldehyde + Bisacetate Masking | Cell Lysates / In Vivo | N/A (Requires Esterase) | High (2- to 5-fold potentiation in DU145 cells) |

| Reduced Control (14) | 2,6-Dichloro-benzaldehyde + Reduced Diol | Purified Pol β (In Vitro) | >100 µM | None (Fails to form covalent crosslink) |

Future Perspectives in Drug Development

The utilization of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde as a docking anchor opens new avenues in rational drug design. By proving that small molecules can successfully mimic complex, oxidized DNA lesions to irreversibly trap repair enzymes, researchers have established a new paradigm for combination therapies[1]. Future iterations of these analogs may focus on enhancing the pharmacokinetic profile of the bisacetate proinhibitors, potentially expanding their application beyond prostate cancer to other malignancies heavily reliant on the BER pathway.

References

-

Title: Irreversible Inhibition of DNA Polymerase β by Small-Molecule Mimics of a DNA Lesion Source: Journal of the American Chemical Society (JACS) URL: [Link]

- Title: US9029346B1 - Irreversible inhibitors of DNA polymerase beta Source: Google Patents / United States Patent and Trademark Office URL

Sources

- 1. Irreversible inhibition of DNA polymerase β by small-molecule mimics of a DNA lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9029346B1 - Irreversible inhibitors of DNA polymerase beta - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US9029346B1 - Irreversible inhibitors of DNA polymerase beta - Google Patents [patents.google.com]

Commercial suppliers of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

An In-Depth Technical Guide to the Commercial Acquisition and Application of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and utilization of the highly substituted aromatic intermediate, 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde . Given its specialized structure, this compound is not a readily available catalog item. Therefore, this document provides a strategic framework for its acquisition via custom synthesis, outlines critical quality control protocols, and explores its potential applications in the field of drug discovery.

Introduction to a Unique Chemical Scaffold

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde (CAS Number: 227086-25-1) is a polysubstituted benzaldehyde featuring a unique combination of functional groups that make it a molecule of significant interest for synthetic and medicinal chemistry.[1] Its aromatic core is decorated with two chlorine atoms, a hydroxyl group, a methoxy group, and a reactive aldehyde functionality. This distinct substitution pattern offers a versatile platform for generating novel molecular architectures with potential biological activity.

The primary challenge for researchers is the compound's absence from the stock catalogs of major chemical suppliers. This guide is designed to navigate this challenge by detailing the process of custom synthesis, from supplier selection to final product validation.

Part 1: Procurement Strategy: Navigating the Custom Synthesis Landscape

The acquisition of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde necessitates a partnership with a specialized chemical synthesis provider. This section outlines the workflow for sourcing and procuring this molecule.

The Rationale for Custom Synthesis

The specific arrangement of five substituents on the benzene ring makes this compound a niche molecule. Standard commercial suppliers focus on high-volume, broadly applicable building blocks. A molecule with this level of complexity and, consequently, a multi-step synthesis, is almost exclusively produced on demand.

Identifying and Evaluating Potential Suppliers

The key to successful procurement is identifying a Contract Research Organization (CRO) or a chemical manufacturer with demonstrated expertise in complex organic synthesis. These partners can translate a chemical structure into a tangible product, complete with rigorous quality control.

Table 1: Representative Custom Synthesis Providers

| Company/Organization | Specialization | Key Services |

| TCI (Tokyo Chemical Industry) | Leading manufacturer of specialty organic chemicals with extensive custom synthesis and bulk manufacturing capabilities. | Multi-step synthesis (up to 20 steps), scale-up from lab to pilot plant, rigorous quality control. |

| Aragen Life Sciences | Global CRO supporting the life sciences industry with expertise in commercial-scale manufacturing of intermediates and APIs.[2] | GMP-accredited facilities, process research and development, scale-up, dedicated project management.[2] |

| Pharma Inventor Inc. | Specializes in custom organic synthesis of complex molecules, reference standards, and metabolites for biotech and pharma.[3] | Milligram to multi-gram scale synthesis, stable isotope labeling, synthesis of high-purity reference standards.[3] |

| Nissan Chemical America | Provides total-support for API development, including custom manufacturing from preclinical to commercial stages.[4] | Process research, analytical method development, impurity identification, DMF filing.[4] |

| SV ChemBioTech | Client-focused custom synthesis services with expertise in novel intermediates, and deuterium-labeled standards.[5] | Flexible synthetic solutions, collaborative project management, optimization of yield and purity.[5] |

Workflow for Requesting a Custom Synthesis Quotation

A clear and detailed request is crucial for receiving an accurate and timely quotation. The following workflow diagram illustrates the typical process.

Caption: Workflow for Custom Synthesis Procurement.

Essential Information for a Quotation Request:

-

Chemical Identity: Full Name, CAS Number (227086-25-1), and Structure.

-

Quantity: Specify the required amount (e.g., 1 g, 5 g, 25 g).

-

Purity Specification: Define the minimum acceptable purity (e.g., >98% by HPLC).

-

Required Analytical Data: List the necessary documentation for quality control (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

-

Intended Use: Briefly describe the application (e.g., "intermediate for drug discovery research") to provide context.

Part 2: Technical Profile and Synthetic Considerations

Understanding the molecule's properties and plausible synthetic routes is essential for both procurement discussions and experimental design.

Physicochemical Properties

The following properties are derived from computational predictions and are crucial for handling, formulation, and experimental planning.

Table 2: Physicochemical Data for 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 227086-25-1 | [1] |

| Molecular Formula | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Predicted XlogP | 2.3 | [1] |

| SMILES | COC1=CC(=C(C(=C1O)Cl)C=O)Cl | [1] |

| InChIKey | RVBGIRHZGQOTFB-UHFFFAOYSA-N | [1] |

Structural and Functional Group Analysis for Drug Discovery

The unique arrangement of substituents on the benzaldehyde scaffold provides multiple avenues for interaction with biological targets and for further chemical modification.

-

Dichloro Substitution (Positions 2 and 6): The two chlorine atoms are electron-withdrawing groups that significantly influence the electronics of the aromatic ring. They also provide steric bulk, which can enforce a specific conformation. Importantly, chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity.[6][7] Halogenation is a common strategy in drug design to improve properties like membrane permeability.[8]

-

Hydroxyl Group (Position 3): This phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. It can form critical interactions with amino acid residues in a protein's active site, anchoring the molecule for optimal binding.

-

Methoxy Group (Position 4): The methoxy group is a hydrogen bond acceptor and can modulate the molecule's solubility and metabolic stability. Its electronic-donating character contrasts with the withdrawing nature of the chlorine atoms, creating a complex electronic environment on the ring.

-

Aldehyde Group (Position 1): The aldehyde is a versatile functional group for synthetic elaboration. It can be readily converted into a wide range of other functionalities (amines, alcohols, alkenes, etc.), serving as a key handle for building molecular libraries. It can also act as a Michael acceptor or form Schiff bases, which can be relevant for covalent inhibition or prodrug strategies.[9]

Conceptual Synthetic Pathway

While specific synthesis procedures for this exact molecule are not readily found in the literature, a plausible retrosynthetic analysis can be proposed based on established organic chemistry principles for preparing polysubstituted aromatics.

Caption: Conceptual Retrosynthetic Analysis.

A potential forward synthesis could involve the selective chlorination of a commercially available precursor like 3-hydroxy-4-methoxybenzaldehyde, followed by further functional group manipulation. Alternatively, formylation of a pre-chlorinated and methoxylated phenol could be a viable route.[10][11] These multi-step sequences underscore the need for a specialized synthesis provider.

Part 3: Quality Control and Analytical Characterization

For any custom-synthesized compound, independent verification of its structure and purity is a mandatory step before its use in any experiment. The supplier will provide a Certificate of Analysis (CofA), but understanding the underlying data is the responsibility of the end-user.

Table 3: Standard Analytical Techniques for Compound Validation

| Technique | Purpose | Expected Observations for the Target Compound |

| ¹H NMR Spectroscopy | Confirms the proton framework and structural integrity. | Signals for the aldehyde proton (~10 ppm), a single aromatic proton, a methoxy group (~4 ppm), and the hydroxyl proton (variable). |

| ¹³C NMR Spectroscopy | Confirms the carbon skeleton. | Signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those bonded to Cl, O, and C), and the methoxy carbon (~55-60 ppm). |

| LC-MS | Confirms molecular weight and provides an initial purity estimate. | A parent ion peak corresponding to the molecular weight (221.04), with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms. |

| HPLC/UPLC | Provides a quantitative measure of purity. | A single major peak, with the area percent reported as the purity (e.g., >98%). |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃).

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the ¹³C spectrum.

-

Data Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and coupling patterns with the expected structure.

Experimental Protocol: LC-MS Analysis for Purity and Identity

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: Use a standard reverse-phase column (e.g., C18, 2.1 x 50 mm, <3 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection.

-

Scan Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Verify the retention time of the main peak in the chromatogram and confirm that the corresponding mass spectrum shows the correct molecular ion with the expected chlorine isotopic pattern. Purity is estimated from the peak area of the UV chromatogram.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The structural features of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde make it an attractive starting point for developing novel therapeutic agents.

Role as a Versatile Chemical Building Block

This compound is a "scaffold" that can be elaborated into a diverse library of molecules. The aldehyde functionality is a key reactive handle for this purpose.

Caption: Synthetic Derivatization Pathways.

Potential Therapeutic Targets and Applications

-

Enzyme Inhibitors: The halogenated phenol motif is present in various enzyme inhibitors. The specific substitution pattern could be explored to target kinases, phosphatases, or metabolic enzymes where halogen bonding and hydrogen bonding are critical for affinity.

-

Anticancer Agents: Many anticancer drugs are built on complex aromatic scaffolds. The ability to generate diverse libraries from this starting material makes it valuable for screening against cancer cell lines. Derivatives such as Schiff bases and hydrazones have been explored for their cytotoxic effects.

-